

# Spectroscopic Profile of 2-Hydroxy-4-iodobenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydroxy-4-iodobenzamide**. Due to the limited availability of public experimental spectra, this guide combines predicted data with generalized experimental protocols to serve as a reference for researchers working with this compound. The information herein is intended to assist in the identification, characterization, and quality control of **2-Hydroxy-4-iodobenzamide** in a laboratory setting.

## Introduction

**2-Hydroxy-4-iodobenzamide** ( $C_7H_6INO_2$ ) is a halogenated derivative of salicylamide. The presence of an iodine atom, a hydroxyl group, and an amide group on the benzene ring imparts specific chemical properties that are of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental to confirming the structure and purity of the compound. This guide covers the essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Hydroxy-4-iodobenzamide**. These predictions are based on established principles of spectroscopy and computational models.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Hydroxy-4-iodobenzamide** (in DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	Phenolic -OH
~8.0 - 8.5	Singlet (broad)	1H	Amide -NH <sub>2</sub>
~7.5 - 8.0	Singlet (broad)	1H	Amide -NH <sub>2</sub>
~7.6	Doublet	1H	Aromatic H-6
~7.2	Doublet of doublets	1H	Aromatic H-5
~7.1	Doublet	1H	Aromatic H-3

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Hydroxy-4-iodobenzamide** (in DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (Amide)
~160	C-OH (Aromatic)
~140	C-I (Aromatic)
~130	Aromatic CH
~120	Aromatic CH
~118	C-CONH <sub>2</sub> (Aromatic)
~115	Aromatic CH

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **2-Hydroxy-4-iodobenzamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H and N-H stretching
3200 - 3000	Medium	Aromatic C-H stretching
1680 - 1640	Strong	C=O stretching (Amide I)
1620 - 1580	Medium	N-H bending (Amide II)
1600 - 1450	Medium to Strong	Aromatic C=C stretching
1300 - 1200	Strong	C-O stretching (Phenolic)
850 - 750	Strong	C-H out-of-plane bending
600 - 500	Medium to Weak	C-I stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **2-Hydroxy-4-iodobenzamide**

m/z	Ion
263.95	[M+H] <sup>+</sup> (Monoisotopic)
262.94	[M] <sup>+</sup> (Monoisotopic)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific laboratory setups.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **2-Hydroxy-4-iodobenzamide** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-16 ppm.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0-200 ppm.
  - Relaxation Delay: 2-10 seconds.
  - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

## IR Spectroscopy Protocol (ATR Method)

- Sample Preparation: Place a small, solid sample of **2-Hydroxy-4-iodobenzamide** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

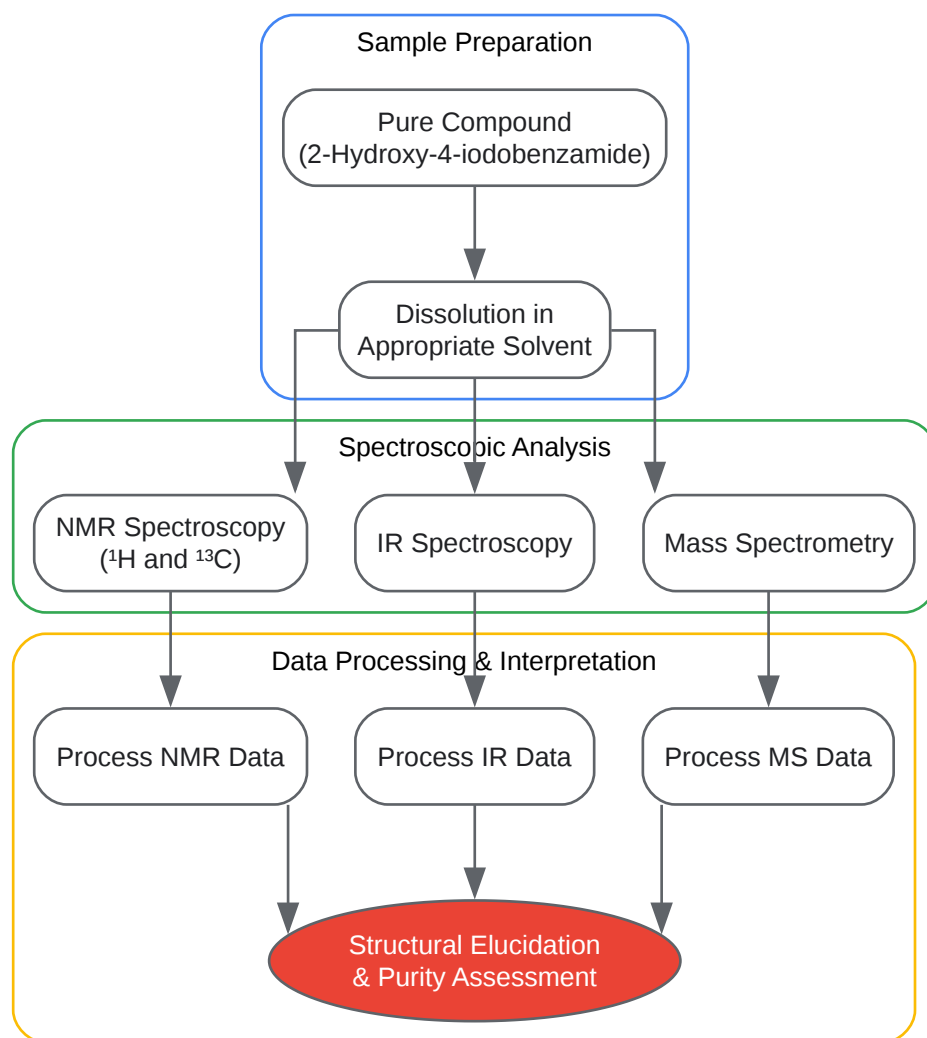
- **Instrument Setup:** Use a Fourier Transform Infrared (FTIR) spectrometer. Ensure the ATR crystal is clean before acquiring a background spectrum.
- **Data Acquisition:** Apply pressure to the sample to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- **Sample Preparation:** Prepare a dilute solution of **2-Hydroxy-4-iodobenzamide** (approximately 10-100  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- **Instrument Setup:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a flow rate of 5-20  $\mu\text{L/min}$ . Acquire the mass spectrum in positive or negative ion mode over a suitable  $m/z$  range (e.g., 50-500).
- **Data Processing:** The instrument software will process the raw data to generate the mass spectrum, showing the mass-to-charge ratios of the detected ions.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-4-iodobenzamide**.



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General workflow for spectroscopic analysis.

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